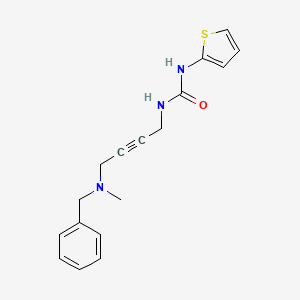
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN(Cc1ccccc1)C(=O)N=C(N)C#CCS(=O)(=O)c2cccs2 |
Synthesis
The synthesis of this compound typically involves the reaction of various precursors through methods such as nucleophilic substitution and coupling reactions. The use of bases like sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF, DMSO) is common to facilitate these reactions.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. It may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this urea derivative exhibit significant antitumor properties. For instance, related thiosemicarbazones have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM against various cancer cell lines, suggesting potential for further exploration in oncology applications .
Cytotoxicity Studies
In studies involving human cancer cell lines, derivatives of thiourea structures have demonstrated varying degrees of cytotoxicity. For example, certain derivatives exhibited IC50 values (the concentration needed to inhibit 50% of the target activity) as low as 16.23 µM against specific leukemia cell lines, indicating promising therapeutic potential .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of a similar thiourea compound against multiple cancer types, reporting selective cytotoxicity with promising results in non-small cell lung cancer and breast cancer models .
- Enzyme Inhibition : Another investigation focused on the inhibition of GSK-3β by related urea compounds, demonstrating a significant reduction in enzyme activity at concentrations as low as 1 µM, which highlights the potential for therapeutic applications in diseases like Alzheimer's .
Comparative Analysis
The biological activities of this compound can be compared with other structurally similar compounds. The presence of both benzyl and methyl groups enhances its binding affinity and selectivity towards biological targets.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 1-(4-(Benzyl(methyl)amino)... | TBD | Various Cancer Cell Lines |
| N-(6-cyano-BT-2-yl)-N'-(p-MeObenzyl)urea | 140 | GSK-3β |
| Other Urea Derivatives | 10 - 30 | Non-small cell lung cancer |
特性
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-20(14-15-8-3-2-4-9-15)12-6-5-11-18-17(21)19-16-10-7-13-22-16/h2-4,7-10,13H,11-12,14H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMXCTVHAJGIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC=CS1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














